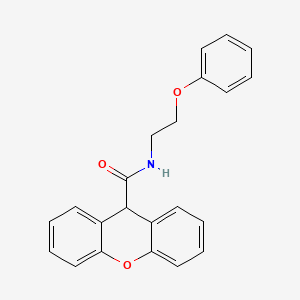

N-(2-phenoxyethyl)-9H-xanthene-9-carboxamide

Description

N-(2-phenoxyethyl)-9H-xanthene-9-carboxamide is a synthetic carboxamide derivative featuring a xanthene core substituted with a phenoxyethyl group at the carboxamide nitrogen. The xanthene scaffold, known for its planar tricyclic structure, is widely utilized in medicinal chemistry and materials science due to its photostability and tunable electronic properties .

Properties

IUPAC Name |

N-(2-phenoxyethyl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c24-22(23-14-15-25-16-8-2-1-3-9-16)21-17-10-4-6-12-19(17)26-20-13-7-5-11-18(20)21/h1-13,21H,14-15H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXRGFPOWDLYPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenoxyethyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 2-phenoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures to achieve good yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and optimized reaction conditions can lead to higher yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(2-phenoxyethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The phenoxyethyl group can be oxidized to form corresponding phenoxyacetic acid derivatives.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Substitution: The aromatic rings in the xanthene core and phenoxyethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products Formed:

Oxidation: Phenoxyacetic acid derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated xanthene derivatives.

Scientific Research Applications

N-(2-phenoxyethyl)-9H-xanthene-9-carboxamide has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as an anti-tuberculosis agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.

Materials Science: The compound is explored for its use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique photophysical properties.

Biological Studies: It is used in studies related to its antioxidant and antibacterial activities, making it a candidate for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. In the context of its anti-tuberculosis activity, the compound is believed to inhibit the synthesis of essential components of the bacterial cell wall, leading to cell death . The exact molecular targets and pathways involved in its action are still under investigation, but it is thought to interfere with enzymes critical for bacterial survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-phenoxyethyl)-9H-xanthene-9-carboxamide with key analogs, focusing on structural features, synthesis, and properties:

*Hydrochloride salt form of a related compound.

Structural and Functional Differences

- Substituent Effects: The 2-phenoxyethyl group in the target compound introduces steric bulk and increased lipophilicity (predicted logP > 3.5) compared to smaller groups like methoxyethyl (logP = 1.8) . This may enhance blood-brain barrier penetration, making it suitable for neuroactive drug development. Electron-withdrawing groups (e.g., 2-cyanophenyl in ) reduce electron density on the xanthene core, altering fluorescence properties. In contrast, the phenoxyethyl group is electron-neutral, preserving the core’s native electronic profile.

- Synthesis Routes: Analogous compounds (e.g., acridine carboxamides ) are synthesized via coupling of acid chlorides with amines in methanol, followed by HCl/ether precipitation. A similar route is plausible for the target compound using 9H-xanthene-9-carboxylic acid chloride and 2-phenoxyethylamine. Carboxyxanthones (e.g., 9-oxo-9H-xanthene-2-carboxylic acid ) employ Ullmann coupling and Friedel-Crafts acylation, but these methods focus on carboxylic acids rather than carboxamides.

Physicochemical Properties

- Melting Points : While data for the target compound is unavailable, structurally related carboxamides exhibit melting points between 160–240°C , suggesting similar thermal stability.

- Solubility: The phenoxyethyl group likely reduces aqueous solubility compared to polar derivatives (e.g., N-(2-hydroxyethyl)-9-oxo-9H-xanthene-2-carboxamide ), necessitating formulation optimization for biological studies.

Biological Activity

N-(2-phenoxyethyl)-9H-xanthene-9-carboxamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Chemical Formula : C₁₈H₁₉NO₃

- Molecular Weight : 345.398 g/mol

- CAS Number : 1105208-93-2

1. Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. In vitro studies indicate that it effectively inhibits the growth of various bacterial strains, including Mycobacterium tuberculosis, which is critical for developing new anti-tuberculosis agents.

2. Antioxidant Activity

The compound exhibits antioxidant properties, which are essential for combating oxidative stress in biological systems. Research has shown that it can scavenge free radicals, thereby protecting cells from oxidative damage.

3. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Inhibition of Cell Wall Synthesis : In the context of its anti-tuberculosis activity, the compound inhibits the synthesis of essential components of the bacterial cell wall, leading to cell death.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, which is crucial for its potential use as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multiple strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL against Mycobacterium tuberculosis, highlighting its potential as a therapeutic agent in treating tuberculosis.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 10 |

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Case Study 2: Anticancer Activity

In another study, this compound was tested on leukemia cell lines. The compound showed IC50 values ranging from 5 to 15 µM, indicating significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 (leukemia) | 5 |

| K562 (chronic myeloid) | 10 |

| MCF7 (breast cancer) | 15 |

Research Findings

Recent research highlights the versatility of this compound in various fields:

- Medicinal Chemistry : Its potential as an anti-tuberculosis agent opens avenues for drug development targeting resistant strains.

- Materials Science : The compound's unique photophysical properties make it suitable for applications in organic light-emitting diodes (OLEDs).

- Biological Studies : Ongoing research into its antioxidant and antibacterial activities continues to reveal new therapeutic potentials.

Q & A

Q. How can photostability be assessed, and what are the implications for experimental design?

- Methodological Answer :

- Accelerated testing : Expose solutions to UV light (365 nm) and monitor degradation via HPLC. Calculate t₁/₂ using first-order kinetics .

- Protection protocols : Use amber vials and minimize light exposure during assays. Add antioxidants (e.g., ascorbic acid) .

- In vivo relevance : Correlate in vitro photostability with pharmacokinetic data (e.g., half-life in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.